molecular formula C20H32O4 B1245593 Stolonidiol

Stolonidiol

Cat. No. B1245593
M. Wt: 336.5 g/mol
InChI Key: AIGZUIVVXKXMDB-WZLKLWACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stolonidiol is a natural product found in Clavularia and Clavularia koellikeri with data available.

Scientific Research Applications

Activation of Choline Acetyltransferase

Stolonidiol, a marine natural product, has been demonstrated to potentiate the activity of choline acetyltransferase (ChAT), an enzyme crucial for the production of the neurotransmitter acetylcholine. This effect is mediated by the activation of protein kinase C (PKC), leading to an increase in ChAT activity. This mechanism suggests stolonidiol's potential as a neurotrophic factor-like agent for the cholinergic nervous system (Mason et al., 2017).

Structural and Chemical Analysis

Stolonidiol's synthesis and structure-activity relationships have been extensively studied. The chemical synthesis of stolonidiol from (R)-(+)-limonene and l-ascorbic acid, along with the importance of its exo-methylene and epoxide groups for ChAT-inducing activity, have been reported. These studies contribute to understanding stolonidiol's chemical properties and potential for therapeutic applications (Yabe et al., 2000); (Miyaoka et al., 2001).

Cytotoxic Activities

Stolonidiol has shown strong cytotoxic activity, particularly in marine-derived compounds from the Japanese soft coral Clavularia sp. This finding is significant for exploring stolonidiol's potential in cancer treatment and understanding its mechanism of action in cell toxicity (Mori et al., 1987).

Synthetic Methodologies

Advanced synthetic methodologies for stolonidiol have been developed, including approaches involving spirocyclisation using SmI2 and various cyclization techniques. These methodologies are crucial for creating stolonidiol in laboratory settings, enabling further pharmacological research (Sloan et al., 2007).

properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

2-[(1R,3R,5S,7S,13S,16S)-5-(hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol

InChI

InChI=1S/C20H32O4/c1-13-5-6-15-19(12-21,23-15)11-16-20(24-16)14(17(2,3)22)8-10-18(20,4)9-7-13/h14-16,21-22H,1,5-12H2,2-4H3/t14-,15-,16+,18+,19-,20-/m0/s1

InChI Key

AIGZUIVVXKXMDB-WZLKLWACSA-N

Isomeric SMILES

C[C@@]12CC[C@H]([C@]13[C@H](O3)C[C@@]4([C@@H](O4)CCC(=C)CC2)CO)C(C)(C)O

Canonical SMILES

CC12CCC(C13C(O3)CC4(C(O4)CCC(=C)CC2)CO)C(C)(C)O

synonyms

stolonidiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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